molecular formula C17H11N3O5 B11564327 N-(naphthalen-2-yl)-3,5-dinitrobenzamide CAS No. 36360-16-4

N-(naphthalen-2-yl)-3,5-dinitrobenzamide

Cat. No.: B11564327
CAS No.: 36360-16-4
M. Wt: 337.29 g/mol
InChI Key: CIGDLGBHQMLOAY-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-3,5-dinitrobenzamide is a synthetic aromatic amide derivative characterized by a naphthalene moiety linked to a 3,5-dinitrobenzamide group. The synthesis typically involves multi-step reactions, including substitution and conjugation processes. For example, intermediates like N-(5-chloropentyl)-3,5-dinitrobenzamide are prepared via refluxing with thionyl chloride and toluene, achieving yields up to 97% . Subsequent modifications, such as azide-to-amine transformations using catalysts like DMF or PPh3, enable further functionalization for biological testing .

The compound’s antitubercular efficacy is quantified through minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values, which are critical for evaluating its potency against Mycobacterium tuberculosis . Its nitro groups and aromatic backbone contribute to electron-deficient properties, making it a candidate for interactions with microbial enzymes or biosensor applications .

Properties

CAS No.

36360-16-4

Molecular Formula

C17H11N3O5

Molecular Weight

337.29 g/mol

IUPAC Name

N-naphthalen-2-yl-3,5-dinitrobenzamide

InChI

InChI=1S/C17H11N3O5/c21-17(13-8-15(19(22)23)10-16(9-13)20(24)25)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10H,(H,18,21)

InChI Key

CIGDLGBHQMLOAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

N-(naphthalen-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets in biological systems. For instance, it has been shown to inhibit certain enzymes, leading to its potential use as a therapeutic agent. The compound’s nitro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,5-Dinitrobenzamide Derivatives

Compound Name Substituent(s) on Amide Nitrogen Key Functional Groups Primary Application
N-(Naphthalen-2-yl)-3,5-dinitrobenzamide Naphthalen-2-yl Nitro, benzamide Antitubercular agents
N-(5-Azidopentyl)-3,5-dinitrobenzamide (3) 5-Azidopentyl Azide, nitro Antitubercular intermediates
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide 4-Hydroxyphenyl Hydroxyl, nitro Biosensor development
DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) 2-(4-Methoxyphenoxy)ethyl Methoxy, nitro Intracellular M. tuberculosis inhibition
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide Sulfamoyl-thiadiazole-phenyl Sulfamoyl, thiadiazole, nitro Antimicrobial (broad-spectrum)

Key Observations:

Antitubercular Efficacy: this compound and DNB1 exhibit potent activity against M.

Structural-Activity Relationships :

  • Electron-withdrawing groups (e.g., nitro) enhance interactions with microbial enzymes like DprE1 in M. tuberculosis .
  • Hydrophobic substituents (e.g., naphthalen-2-yl) improve membrane permeability, critical for antitubercular activity .

Diverse Applications : Derivatives like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide are repurposed for biosensors due to redox-active nitro groups .

Biological Activity

N-(naphthalen-2-yl)-3,5-dinitrobenzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity based on diverse research findings, including case studies, toxicity evaluations, and its interactions with biological targets.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H12_{12}N4_{4}O4_{4} and a molecular weight of approximately 338.27 g/mol. The compound features a naphthalene moiety substituted with a 3,5-dinitrobenzamide group, which contributes to its chemical reactivity and potential biological activity. The presence of two nitro groups enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties . Similar compounds have shown efficacy in inhibiting cancer cell proliferation by interacting with key enzymes or receptors involved in tumor growth pathways. For instance, studies employing molecular docking techniques suggest that this compound could effectively bind to targets implicated in cancer progression.

Table 1: Comparison of Similar Compounds and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(naphthalen-1-yl)-3,5-dinitrobenzamideSimilar naphthalene core; different positionPotential anticancer activity
2-Naphthalenol, 2-(3,5-dinitrobenzoate)Naphthalene with ester functionalityAntimicrobial properties
2-(Methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamideMethylamino group additionIncreased cytotoxicity observed
N-(2-aminoethyl)-3,5-dinitrobenzamideAminoethyl substituentEnhanced biological activity

Toxicity Studies

A significant aspect of the research on this compound is the evaluation of its toxicity. A study conducted on a related compound, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), provided insights into the potential toxicity profile of compounds within this chemical class. Acute toxicity was assessed using an oral dose of 2000 mg/kg in rats, revealing minor liver dysfunction but no significant teratogenic effects at lower doses (40 mg/kg) during pregnancy .

Table 2: Toxicity Evaluation Summary

Study TypeDose (mg/kg)Observations
Acute Toxicity2000Minor liver dysfunction noted
Subacute Toxicity5 - 40Increased alkaline phosphatase and bilirubin
Teratogenicity40No skeletal abnormalities or early abortions

The mechanism underlying the biological activity of this compound likely involves redox reactions facilitated by the nitro groups. These reactions can generate reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins. Such interactions may lead to apoptosis in cancer cells and modulation of various biochemical pathways .

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound derivatives in drug development. For example, derivatives have been synthesized that exhibit enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. The apoptotic mechanisms were linked to the upregulation of caspase proteins involved in programmed cell death .

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